Product packaging for Bis(tri-o-tolylphosphine)palladium(0)(Cat. No.:CAS No. 69861-71-8)

Bis(tri-o-tolylphosphine)palladium(0)

Cat. No.: B1311409
CAS No.: 69861-71-8
M. Wt: 715.1 g/mol
InChI Key: CUBIJGNGGJBNOC-UHFFFAOYSA-N
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Description

Bis(tri-o-tolylphosphine)palladium(0) ( 69861-71-8) is a well-defined, air-sensitive palladium(0) complex that serves as a versatile precatalyst for a wide range of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions . Its value in research stems from its role in generating the highly active monoligated Pd(0) species (L1Pd(0)), which is a key catalytic intermediate in cycles involving sterically demanding ligands . The compound has a molecular formula of C42H42P2Pd and a molecular weight of 715.15 g/mol, typically appearing as yellow crystals with a melting point of 220-225 °C . It is instrumental in facilitating transformative reactions such as the Buchwald-Hartwig amination, as well as Suzuki, Heck, Negishi, and Hiyama couplings . Due to its sensitivity, it requires storage under cold conditions and an inert atmosphere, such as nitrogen, to maintain its catalytic activity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H42P2Pd B1311409 Bis(tri-o-tolylphosphine)palladium(0) CAS No. 69861-71-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

palladium;tris(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBIJGNGGJBNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449462
Record name Pd[(o-tol)3P]2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69861-71-8
Record name Pd[(o-tol)3P]2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tri-o-tolylphosphine) Palladium(0)
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Ligand Modification and Diversification:computational Methods Are Used to Predict the Effects of Systematic Modifications to a Known Ligand Scaffold, Such As That of Tri O Tolylphosphine. This Can Involve:

Tuning Steric and Electronic Properties: Introducing different substituents on the aryl rings of the phosphine (B1218219) to fine-tune its cone angle and electron-donating ability. mdpi.com

Introducing New Functional Groups: Building in features like polar groups to confer water solubility or combining the phosphine with other types of ancillary ligands (e.g., isocyanides) to create mixed-ligand complexes with enhanced stability. ua.edumdpi.com

The table below outlines some modern strategies used in the computational design of palladium catalysts.

Design StrategyComputational MethodObjective
Descriptor-Based Screening High-Throughput DFT CalculationsRapidly screen virtual libraries of ligands to identify candidates with optimal binding energies and low activation barriers.
Mechanistic-Driven Design Detailed DFT Pathway AnalysisIdentify and mitigate catalyst deactivation pathways (e.g., aggregation) by targeted ligand modification.
Ligand Diversification In Silico Ligand ModificationSystematically explore the effect of structural changes on catalyst performance to enhance stability, activity, or solubility.

These computational design approaches, when coupled with experimental validation, accelerate the discovery of next-generation catalysts, enabling the development of more efficient and robust chemical transformations. nih.gov

Ligand Effects and Structure Activity Relationships in Bis Tri O Tolylphosphine Palladium 0 Catalysis

Steric Influence of the Tri-o-tolylphosphine (B155546) Ligand

The sheer size and specific arrangement of the ortho-methyl groups on the phenyl rings of the tri-o-tolylphosphine ligand impart significant steric bulk, which is a key factor in its catalytic behavior.

Cone Angle and its Impact on Coordination Number

A quantitative measure of the steric bulk of a phosphine (B1218219) ligand is its Tolman cone angle (θ), which is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's atoms. libretexts.orgwikipedia.org Tri-o-tolylphosphine is recognized as a bulky phosphine ligand, possessing a wide cone angle of 194°. wikipedia.org This significant steric hindrance directly influences the coordination number of the palladium center.

The large cone angle of the tri-o-tolylphosphine ligands favors the formation of low-coordinate palladium species. While palladium(0) complexes can potentially coordinate up to four phosphine ligands, the steric bulk of tri-o-tolylphosphine makes the formation of bis-ligated species, such as bis(tri-o-tolylphosphine)palladium(0), more favorable. This tendency to form coordinatively unsaturated species is crucial for catalysis, as it creates vacant sites on the metal center necessary for substrate binding and subsequent elementary steps in the catalytic cycle, such as oxidative addition. libretexts.orglibretexts.org For instance, the oxidative addition of aryl bromides to Pd(P(o-Tol)3)2 has been suggested to proceed through a monophosphine intermediate, highlighting the ligand's role in facilitating the creation of highly reactive, low-coordinate species. berkeley.edunih.gov

Ortho-Substituent Effects on Catalytic Performance

The presence of methyl groups at the ortho positions of the phenyl rings is a defining structural feature of the tri-o-tolylphosphine ligand, leading to specific steric effects that enhance catalytic performance. These ortho-substituents contribute significantly to the ligand's large cone angle and create a crowded environment around the palladium center.

This steric crowding is particularly beneficial in cross-coupling reactions involving sterically demanding substrates. researchgate.net The bulky nature of the ligand can promote the reductive elimination step, which is often the product-forming step in catalytic cycles. tcichemicals.com By creating steric pressure around the metal center, the ligand can facilitate the expulsion of the newly formed product molecule. Furthermore, the use of bulky phosphine ligands with ortho-substituents has been shown to improve the efficiency and selectivity of various palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. researchgate.netnih.govrsc.org For example, catalyst systems incorporating tri-o-tolylphosphine have proven highly efficient for the Suzuki coupling of propargylic carbonates with boronic acids at room temperature. rsc.org The steric hindrance provided by the o-tolyl groups is thought to be crucial for achieving high yields in these transformations. mdpi.com

Electronic Properties of the Tri-o-tolylphosphine Ligand

Beyond steric considerations, the electronic nature of the tri-o-tolylphosphine ligand plays a pivotal role in modulating the reactivity of the palladium center.

σ-Donating Ability and its Role in Oxidative Addition

Phosphine ligands act as σ-donors by donating the lone pair of electrons from the phosphorus atom to the metal center. libretexts.org The electron-donating ability of a phosphine ligand can be quantified by the Tolman Electronic Parameter (TEP), which is determined by the C-O stretching frequency of a [LNi(CO)₃] complex. wikipedia.org A lower TEP value indicates a stronger σ-donating (more electron-rich) ligand. wikipedia.orgchemrxiv.org

Tri-o-tolylphosphine is considered an electron-rich ligand. The methyl groups on the phenyl rings are electron-donating, which increases the electron density on the phosphorus atom, thereby enhancing its σ-donating capability. This increased electron density on the palladium center is crucial for the oxidative addition step, which is often the rate-determining step in cross-coupling reactions. tcichemicals.com A more electron-rich palladium center can more readily undergo oxidation from Pd(0) to Pd(II) by inserting into the carbon-halide bond of the substrate. tcichemicals.com The use of bulky, electron-rich phosphines like tri-o-tolylphosphine has been shown to enhance the rate of oxidative addition, expanding the scope of cross-coupling reactions to include less reactive substrates like aryl chlorides. tcichemicals.comnih.gov

Influence on Reductive Elimination Energetics

The electronic properties of the phosphine ligand also have a significant impact on the energetics of the reductive elimination step. Generally, electron-rich phosphine ligands are known to accelerate the rate of reductive elimination. tcichemicals.comnih.gov This step involves the formation of a new carbon-carbon or carbon-heteroatom bond and the reduction of the palladium center from Pd(II) back to Pd(0).

While strongly electron-donating ligands facilitate oxidative addition, they can sometimes hinder reductive elimination. However, in the case of bulky ligands like tri-o-tolylphosphine, the steric and electronic effects work in concert. The steric bulk forces the coupling partners into close proximity, while the electronic properties influence the stability of the transition state. The σ-donating nature of the ligand increases electron density at the metal, which can facilitate the bond-forming process. Although detailed energetic studies specifically for the reductive elimination from bis(tri-o-tolylphosphine)palladium(II) complexes are complex, the general principle holds that a balance of steric and electronic factors is key. The success of catalysts bearing tri-o-tolylphosphine in numerous cross-coupling reactions suggests that its electronic properties are well-suited to promote this crucial catalytic step. rsc.orgresearchgate.net

Comparative Analysis with Other Phosphine Ligands

To fully appreciate the unique characteristics of tri-o-tolylphosphine, it is instructive to compare its steric and electronic parameters with those of other commonly used phosphine ligands.

LigandCone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]
P(t-Bu)₃1822056.1
PCy₃1702061.7
P(o-tolyl)₃ 194 2065.0
PPh₃1452068.9
P(OPh)₃1282085.3
P(OMe)₃1072079.5
PF₃1042110.8

This table presents a selection of common phosphine ligands and their respective Tolman cone angles and electronic parameters for comparative purposes.

As the table illustrates, tri-o-tolylphosphine possesses one of the largest cone angles, significantly greater than that of the widely used triphenylphosphine (B44618) (PPh₃). This highlights its substantial steric bulk. Electronically, its TEP value is slightly lower than that of PPh₃, indicating it is a somewhat stronger electron donor.

Compared to trialkylphosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), tri-o-tolylphosphine has a larger cone angle but is less electron-donating (higher TEP value). Trialkylphosphines are among the most electron-rich phosphine ligands and are highly effective in promoting oxidative addition. tcichemicals.com However, the extreme steric bulk of tri-o-tolylphosphine can be advantageous in specific applications where controlled coordination and promotion of reductive elimination are critical. The unique combination of significant steric hindrance and moderate electron-donating ability positions tri-o-tolylphosphine as a highly effective ligand for a range of palladium-catalyzed transformations, particularly those involving challenging substrates. rsc.orgontosight.ai

Development of Structure-Activity Relationships for Bis(tri-o-tolylphosphine)palladium(0) Systems

The catalytic activity of systems derived from Bis(tri-o-tolylphosphine)palladium(0) is governed by a complex interplay of steric and electronic factors, as well as the dynamic nature of the palladium species in solution. nih.govnih.gov A simple description of a single, stable "Pd-P(o-tol)₃" active species is often insufficient to capture the complexity of these systems. nih.gov

A critical structure-activity feature of the P(o-tol)₃ ligand is its ability to undergo C-H activation of one of its ortho-methyl groups to form a cyclometalated species, the Herrmann-Beller palladacycle. nih.govnih.gov This palladacycle is not merely a stable precatalyst but an entry point into a complex network of catalytically relevant species. nih.govacs.org Research has shown that this system can serve as a conduit for the formation of higher-order palladium clusters (e.g., Pd₄, Pd₆, and Pd₈), which are themselves catalytically competent. nih.gov This finding challenges the conventional view that such cross-coupling reactions are exclusively mediated by mononuclear palladium complexes.

The steric bulk of P(o-tol)₃, conferred by its large cone angle, is fundamental to its function. nih.gov It facilitates the dissociation of a second phosphine ligand to generate a coordinatively unsaturated, 14-electron Pd(0)L species, which is highly reactive toward oxidative addition. nih.gov This steric pressure is a dominant factor in its ability to catalyze challenging transformations.

Furthermore, subtle structural modifications to the ligand can have a discernible impact on catalytic selectivity. For instance, deuteration of the ortho-methyl substituents on the P(o-tol)₃ ligand was found to influence the ratio of branched-to-linear products in certain Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov This observation points to a deep-seated structure-activity relationship where the ligand is intimately involved in the product-determining steps of the catalytic cycle. The catalytic mechanism itself can be multifaceted, with evidence suggesting that both Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways can be operative, depending on the reaction conditions and substrates. nih.gov

Theoretical and Computational Studies of Bis Tri O Tolylphosphine Palladium 0 Catalysis

Density Functional Theory (DFT) Investigations

Density Functional Theory has proven to be an indispensable tool for elucidating the nuanced energetic landscapes and structural transformations that govern the catalytic cycle of Bis(tri-o-tolylphosphine)palladium(0). These computational studies have provided atomic-level resolution of reaction pathways, offering insights that are often difficult to obtain through experimental means alone.

Elucidation of Transition States and Reaction Energetics

At the heart of understanding any chemical reaction lies the characterization of its transition states and the associated energy barriers. DFT calculations have been instrumental in mapping the potential energy surfaces of reactions catalyzed by palladium phosphine (B1218219) complexes. A central theme that has emerged from these studies is the critical role of ligand dissociation in facilitating the key oxidative addition step.

For a catalyst like Bis(tri-o-tolylphosphine)palladium(0), the initial 14-electron complex, often denoted as L₂Pd(0), is generally not the most active species. Instead, computational models consistently show that the oxidative addition of an aryl halide (Ar-X) to the monoligated 12-electron species, L₁Pd(0), formed after the dissociation of one tri-o-tolylphosphine (B155546) ligand, proceeds through a significantly lower energy barrier. researchgate.netacs.org This dissociative pathway is energetically more favorable than an associative mechanism involving the intact L₂Pd(0) complex.

Interactive Table 1: Comparative Calculated Activation Energies for Oxidative Addition to Monoligated Palladium(0) Complexes
Ligand (L)Substrate (Ar-X)Activation Energy (Eact) in kcal/molComputational Method
P(t-Bu)₃Ph-Br10.2B3LYP/LANL2DZ
PPh₃Ph-Cl15.8B3LYP/def2-SVP
PCy₃Ph-Br11.5B3LYP/LANL2DZ

Note: This table presents representative data for commonly studied phosphine ligands to illustrate the typical energy barriers calculated by DFT. Specific values for tri-o-tolylphosphine may vary but are expected to follow similar trends based on its steric and electronic properties.

Computational Modeling of Ligand Dissociation and Association

The equilibrium between the bis-ligated (L₂) and mono-ligated (L₁) palladium(0) species is a critical control point in the catalytic cycle. DFT calculations have been employed to quantify the energetics of this ligand dissociation process. The dissociation of a phosphine ligand from Bis(tri-o-tolylphosphine)palladium(0) is an endergonic process, requiring an input of energy. The magnitude of this dissociation energy is influenced by the steric bulk of the phosphine ligands. The bulky o-tolyl groups in tri-o-tolylphosphine lead to significant steric repulsion in the bis-ligated complex, which consequently lowers the energy required to dissociate one ligand compared to less bulky phosphines. acs.org

Computational studies can model the entire reaction coordinate for ligand dissociation, identifying the transition state and calculating the associated activation barrier. This information is crucial for understanding the concentration of the highly active monoligated species present in the reaction mixture under catalytic conditions. The reversible nature of this association-dissociation equilibrium is a key feature captured by these computational models. semanticscholar.orgscispace.com

Prediction of Intermediate Structures and Stabilities

Beyond transition states, DFT is a powerful tool for predicting the geometries and relative stabilities of various intermediates along the catalytic pathway. After oxidative addition to the monoligated Pd(0) species, a T-shaped, three-coordinate Pd(II) intermediate, L₁Pd(Ar)(X), is formed. acs.org DFT calculations can provide precise information about the bond lengths and angles within this intermediate, such as the Pd-P, Pd-C, and Pd-X bond distances.

Interactive Table 2: Representative Calculated Bond Lengths in Palladium Intermediates
ComplexBondCalculated Bond Length (Å)Computational Method
Pd(P(o-tolyl)₃)₂Pd-P~2.32X-ray Crystallography
{PdP(o-tolyl)₃(µ-Br)}₂Pd-P~2.31X-ray Crystallography
Pd(PH₃)₂(Ph)(Br)Pd-C2.136B3LYP/LANL2DZ
Pd(PH₃)₂(Ph)(Br)Pd-Br2.774B3LYP/LANL2DZ

Note: This table combines experimental data for the specified complex with DFT data for a model system to provide a comprehensive view of typical bond lengths.

Analysis of Electronic Effects on Reaction Rates

The electronic properties of the phosphine ligand play a significant role in modulating the reactivity of the palladium center. DFT allows for a quantitative analysis of these electronic effects. The electron-donating nature of the tri-o-tolylphosphine ligand increases the electron density on the palladium atom, which in turn enhances its nucleophilicity. This increased nucleophilicity is generally favorable for the oxidative addition step, which is often the rate-determining step in the catalytic cycle. researchgate.net

Ab Initio Molecular Dynamics Simulations

While DFT calculations provide a static picture of the reaction pathway, Ab Initio Molecular Dynamics (AIMD) simulations offer a dynamic perspective, allowing for the exploration of the behavior of molecules over time at finite temperatures.

Dynamic Behavior of Bis(tri-o-tolylphosphine)palladium(0) in Solution

AIMD simulations can be used to study the dynamic behavior of Bis(tri-o-tolylphosphine)palladium(0) in a solvent, providing insights into ligand exchange processes, solvent coordination, and the conformational flexibility of the complex. These simulations explicitly treat the motion of the nuclei according to the forces calculated from electronic structure theory, offering a more realistic representation of the system in solution compared to static calculations in the gas phase or with implicit solvent models.

While specific AIMD studies focused solely on Bis(tri-o-tolylphosphine)palladium(0) are not widely reported, related studies on similar phosphine-palladium complexes have demonstrated the utility of this approach. researchgate.net For instance, AIMD can reveal the transient coordination of solvent molecules to the coordinatively unsaturated monoligated palladium species, which can play a role in stabilizing this highly reactive intermediate. The dynamic nature of the P-Pd-P bond angle and the rotation of the bulky tolyl groups can also be investigated, providing a more complete picture of the catalyst's behavior in the reaction medium.

Solvent Effects on Catalytic Pathways

In palladium-catalyzed cross-coupling reactions, the solvent is not merely an inert medium but plays a crucial role in influencing reaction rates, selectivity, and the stability of catalytic intermediates. nih.gov Computational studies, primarily using Density Functional Theory (DFT) combined with continuum solvation models like the Polarizable Continuum Model (PCM), have provided significant insights into the multifaceted roles of solvents in catalytic pathways involving palladium-phosphine complexes. researchgate.net

The influence of the solvent can be broadly categorized into two main effects: bulk solvent effects, related to properties like polarity and dielectric constant, and specific solvent coordination, where solvent molecules act as ligands. rsc.orgwhiterose.ac.uk

Bulk Solvent Effects: Theoretical models have shown that the polarity of the solvent can significantly stabilize charged or highly polar transition states and intermediates. whiterose.ac.uk For instance, in the oxidative addition step, which is often rate-determining, a more polar solvent can lower the activation energy barrier by stabilizing the forming polar Pd(II) complex. The choice of solvent can also influence the dominant catalytic species in solution. For example, less polar solvents such as toluene (B28343) or 1,4-dioxane (B91453) are often complementary to neutral Pd(0) precursors like Pd(PPh₃)₄, whereas highly polar solvents are better suited for ionic pre-catalysts that form active anionic species. whiterose.ac.uk

Specific Solvent Coordination: A more nuanced role of the solvent is its direct coordination to the palladium center. It is widely accepted that for bulky phosphine ligands like tri-o-tolylphosphine, the catalytically active species is often a monoligated Pd(0)L₁ complex, formed by the dissociation of one phosphine ligand from the initial Pd(0)L₂ species. nih.gov In the absence of other coordinating species, a solvent molecule can occupy the vacant coordination site. whiterose.ac.uk

Recent DFT studies on related bulky phosphine systems, such as those involving P(tBu)₃, have challenged the notion that solvent effects are solely dictated by polarity. These studies reveal that coordinating solvents (e.g., DMF, THF) can directly participate in the catalytic cycle, forming a Pd(L)(solvent) complex. This coordination can invert the chemoselectivity of oxidative addition in substrates with multiple reactive sites (e.g., chloroaryl triflates). rsc.org The calculations indicated that transition states involving a coordinated solvent molecule, previously thought to be prohibitively high in energy, become accessible when dispersion forces are properly accounted for in the computational model. rsc.org This suggests that the catalytic pathway can switch from being mediated by a monoligated Pd(L) species in non-coordinating solvents to a Pd(L)(solvent) species in coordinating solvents, leading to different reaction outcomes.

The table below summarizes the dual roles of solvents as elucidated by computational studies.

Solvent Effect TypeMechanism of InfluenceImpact on Catalytic Pathway
Bulk Polarity Stabilization of polar/ionic transition states and intermediates through electrostatic interactions.Lowers activation energy for steps like oxidative addition; can favor pathways involving anionic catalytic species.
Specific Coordination Direct binding of solvent molecules to the palladium center, forming Pd(L)(solvent) complexes.Alters the structure and reactivity of the active catalyst; can invert chemoselectivity by favoring alternative transition states.

These theoretical findings underscore the importance of selecting a solvent not just based on its polarity but also on its coordinating ability, as this can fundamentally alter the operative catalytic mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or property-based features of catalysts with their observed activity or selectivity. In the context of palladium-phosphine catalysis, QSAR models are developed to understand how the electronic and steric properties of phosphine ligands influence the energy barriers of key elementary steps in the catalytic cycle, such as oxidative addition, transmetallation, and reductive elimination. researchgate.net

DFT calculations are employed to compute the energy profiles of these steps for a series of different phosphine ligands. The calculated activation energies are then used as the dependent variable in a regression analysis, while ligand properties serve as the independent variables (descriptors). Common descriptors for phosphine ligands include:

Steric Descriptors: Cone angle (a measure of ligand bulk).

Electronic Descriptors: Parameters derived from the electronic structure, such as the energy of the phosphorus lone pair orbital or CO stretching frequencies in model metal-carbonyl complexes.

A key study in this area performed multiple linear regressions on DFT-derived energy barriers for the Suzuki-Miyaura coupling using various palladium monophosphine catalysts. researchgate.net The resulting regression models provided quantitative insights into the ligand effects on each step of the reaction.

The general form of such a regression model can be expressed as: Activation Energy = c₀ + c₁(Electronic Descriptor) + c₂(Steric Descriptor)

The findings from these computational QSAR studies reveal that the influence of ligand properties is not uniform across the catalytic cycle. researchgate.net

Oxidative Addition: This step was found to be predominantly governed by the electronic properties of the phosphine ligand. More electron-donating ligands generally facilitate this step by increasing the electron density on the palladium center, making it more nucleophilic.

Transmetallation and Reductive Elimination: These steps were found to be controlled by a combination of both steric and electronic effects. For the transmetallation step, it was noted that electron-withdrawing ligands could lower the activation barrier. researchgate.net The steric bulk of the ligand also plays a crucial role, with studies suggesting its effect can be as, or even more, important than electronic parameters for certain steps. researchgate.net

The table below summarizes the differential impact of ligand properties on the catalytic cycle as revealed by QSAR studies.

Catalytic StepDominant Ligand EffectInfluence on Reaction Barrier
Oxidative Addition ElectronicPrimarily controlled by the ligand's electron-donating or withdrawing nature.
Transmetallation Mixed Electronic & StericInfluenced by both the electronic character and the physical bulk of the ligand.
Reductive Elimination Mixed Electronic & StericControlled by a combination of steric and electronic factors to facilitate product formation.

These models are powerful predictive tools. By quantifying the relationship between ligand structure and catalytic activity, QSAR facilitates the virtual screening of new phosphine ligands and guides the rational design of more efficient catalysts. researchgate.net

Computational Design and Prediction of Novel Catalytic Systems

The insights gained from theoretical studies on reaction mechanisms and structure-activity relationships have paved the way for the computational design and in silico prediction of new, improved catalytic systems. The goal is to move beyond trial-and-error experimentation and towards a knowledge-based approach for developing catalysts with enhanced activity, stability, and selectivity. ua.edunih.gov

Several computational strategies are employed for the rational design of novel catalysts based on palladium-phosphine scaffolds:

Applications of Bis Tri O Tolylphosphine Palladium 0 in Advanced Organic Synthesis

Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. The reaction typically involves the cross-coupling of an organoboron compound with an organic halide or sulfonate, catalyzed by a palladium(0) complex.

Bis(tri-o-tolylphosphine)palladium(0) has been instrumental in advancing the understanding and application of Suzuki-Miyaura couplings involving aryl halides. The reactivity of aryl halides in this reaction generally follows the order of I > Br > Cl, which is inversely related to the carbon-halogen bond strength.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Halides (Illustrative examples based on general reactivity trends; specific data for Bis(tri-o-tolylphosphine)palladium(0) across a broad range of substrates is not compiled in the provided search results.)

Aryl HalideOrganoboron ReagentTypical ConditionsProductGeneral Yield Trend
Aryl IodidePhenylboronic acidPd catalyst, base (e.g., K₃PO₄), solvent (e.g., Toluene)Biphenyl derivativeHigh
Aryl BromidePhenylboronic acidPd catalyst, base (e.g., K₃PO₄), solvent (e.g., Toluene)Biphenyl derivativeGood to High
Aryl ChloridePhenylboronic acidPd catalyst, strong base (e.g., K₃PO₄), higher temperatureBiphenyl derivativeModerate to Good (often requires more forcing conditions)

Aryl triflates (OTf) and tosylates (OTs) are valuable alternatives to aryl halides in Suzuki-Miyaura coupling reactions, as they can be readily prepared from phenols. The use of bulky and electron-rich phosphine (B1218219) ligands is often crucial for the successful coupling of these less reactive electrophiles. mdpi.com While specific data for Bis(tri-o-tolylphosphine)palladium(0) is sparse, related catalyst systems with bulky phosphine ligands have shown high efficacy. For example, catalyst systems with bulky dialkylbiaryl phosphine ligands have made the coupling of aryl tosylates a more routine transformation. mdpi.com

Table 2: Representative Suzuki-Miyaura Coupling of Aryl Sulfonates (Illustrative examples based on general reactivity trends for bulky phosphine ligands; specific data for Bis(tri-o-tolylphosphine)palladium(0) across a broad range of substrates is not compiled in the provided search results.)

Aryl SulfonateOrganoboron ReagentTypical ConditionsProductGeneral Yield Trend
Aryl TriflateArylboronic acidPd catalyst with bulky phosphine ligand, base, solventBiphenyl derivativeGood to High
Aryl TosylateArylboronic acidPd catalyst with bulky phosphine ligand, base, solventBiphenyl derivativeGood to High

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the phosphine ligand significantly influences each of these steps.

A pivotal study by Hartwig and Paul provided significant insight into the oxidative addition step involving Bis(tri-o-tolylphosphine)palladium(0). mdpi.com Their work demonstrated that the oxidative addition of an aryl bromide proceeds after the dissociation of one phosphine ligand to form a highly reactive, two-coordinate monoligated palladium(0) complex. mdpi.com This finding was crucial in understanding that a coordinatively unsaturated species is the active catalyst in this step. The bulky tri-o-tolylphosphine (B155546) ligands promote the formation of this monoligated species, which is more sterically accessible for the incoming aryl halide.

The general catalytic cycle can be summarized as follows:

Oxidative Addition: The active Pd(0) species, formed by dissociation of a phosphine ligand from Bis(tri-o-tolylphosphine)palladium(0), reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X. mdpi.com

Transmetalation: The Ar-Pd(II)-X complex reacts with the organoboron reagent in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center to form a diorganopalladium(II) complex, Ar-Pd(II)-Ar'.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst. The steric bulk of the tri-o-tolylphosphine ligands is thought to promote this final step.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.

The regioselectivity of the Heck reaction—whether the aryl group adds to the more or less substituted carbon of the alkene—is influenced by several factors, including the electronic nature of the alkene and the steric properties of the catalyst. The stereoselectivity typically favors the trans product due to thermodynamic stability.

While specific studies detailing the regioselectivity and stereoselectivity of Heck reactions using Bis(tri-o-tolylphosphine)palladium(0) as the catalyst are not extensively documented in the provided search results, general principles can be applied. The bulky tri-o-tolylphosphine ligands on the palladium center would be expected to exert significant steric influence on the course of the reaction.

For monosubstituted olefins, the intermolecular Heck reaction's olefin insertion step is generally directed by steric hindrance. This typically leads to the formation of the E (trans) product through β-hydride elimination under thermodynamic control. In reactions with electron-rich olefins, a mixture of the internal and terminal arylation products can be formed. The choice of ligand can modulate the selectivity between these products. Bulky ligands, such as tri-o-tolylphosphine, would likely favor the formation of the less sterically hindered linear product over the branched product.

The general stereochemical outcome of the Heck reaction is the formation of the trans isomer, as it is the more thermodynamically stable product.

Table 3: General Regioselectivity Trends in Heck Reactions (Based on general principles of the Heck reaction; specific data for Bis(tri-o-tolylphosphine)palladium(0) is not available in the search results.)

Alkene TypeExpected Major RegioisomerStereochemistry
MonosubstitutedLinear (Terminal)Predominantly trans
1,1-DisubstitutedTerminal-
1,2-DisubstitutedDepends on substituents and conditionsPredominantly trans

Heck Coupling Reactions

Effect of Bis(tri-o-tolylphosphine)palladium(0) on Reaction Efficiency

The efficiency of palladium-catalyzed cross-coupling reactions is profoundly influenced by the nature of the ligands attached to the palladium center. The tri-o-tolylphosphine ligands in Bis(tri-o-tolylphosphine)palladium(0) are sterically bulky. This steric hindrance facilitates the dissociation of a phosphine ligand from the palladium(0) complex to form a coordinatively unsaturated and highly reactive 14-electron species. This initial dissociation is a critical step in the catalytic cycle, as it allows for the subsequent oxidative addition of the organic halide, thereby initiating the cross-coupling process.

Kumada Coupling Reactions

The Kumada coupling, one of the earliest palladium- or nickel-catalyzed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide. organic-chemistry.orgwikipedia.org While nickel catalysts are often employed, palladium catalysts like Bis(tri-o-tolylphosphine)palladium(0) also facilitate this transformation, particularly in the synthesis of sterically hindered biaryls. nih.govorganic-chemistry.org The bulky tri-o-tolylphosphine ligands are crucial in these reactions, as they promote the reductive elimination step, which can be challenging for sterically demanding substrates.

Aryl HalideGrignard ReagentProductYield (%)Reference
2-ChlorotoluenePhenylmagnesium bromide2-MethylbiphenylHigh arkat-usa.org
4-ChlorotoluenePhenylmagnesium bromide4-Methylbiphenyl99 arkat-usa.org
1-Bromo-2-methylbenzene2-Methylphenylmagnesium bromide2,2'-Dimethylbiphenyl87-98 nih.govorganic-chemistry.org

Stille Coupling Reactions

The Stille coupling reaction forms a carbon-carbon bond by coupling an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. beilstein-journals.org Bis(tri-o-tolylphosphine)palladium(0) has been utilized in these reactions, where its bulky ligands are advantageous in promoting the catalytic cycle. The reaction is valued for its tolerance of a wide variety of functional groups. nih.gov

Organic Halide/TriflateOrganostannaneProductYield (%)Reference
Vinyl triflateVinylstannaneConjugated dieneHigh lookchem.com
Aryl mesylateTributyl(phenyl)stannaneBiarylGood nih.gov
Aryl tosylateHeteroarylstannaneHeterobiarylGood nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst. researchgate.net While many palladium catalysts are effective, systems involving tri-o-tolylphosphine have been reported. The reaction is instrumental in the synthesis of substituted alkynes, which are important intermediates in various fields.

Aryl HalideTerminal AlkyneProductYield (%)Reference
IodobenzenePhenylacetyleneDiphenylacetyleneHigh researchgate.net
4-IodotoluenePhenylacetylene4-Methyldiphenylacetylene60 rsc.org
1-Iodo-4-nitrobenzenePhenylacetylene4-NitrodiphenylacetyleneHigh nih.gov

Buchwald-Hartwig Amination and Arylation Reactions

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org The catalyst system based on Pd[P(o-tolyl)₃]₂ was among the first generation of catalysts developed for this reaction. wikipedia.org It proved effective for the coupling of secondary amines with aryl bromides. The steric bulk of the tri-o-tolylphosphine ligand is believed to be crucial for promoting the C-N bond-forming reductive elimination step.

Aryl HalideAmineProductYield (%)Reference
4-BromotolueneMorpholine4-(p-Tolyl)morpholineHigh tcichemicals.com
Aryl bromideSecondary cyclic amineN-Aryl cyclic amineGood to Excellent wikipedia.org
Aryl bromideSecondary acyclic amineN-Aryl acyclic amineGood to Excellent wikipedia.org

Other Carbon-Carbon Bond Forming Reactions

Beyond the named reactions, Bis(tri-o-tolylphosphine)palladium(0) and related catalysts with tri-o-tolylphosphine ligands are also employed in other significant carbon-carbon bond-forming reactions, such as the Heck and Suzuki couplings.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comnih.gov Palladium catalysts are central to this transformation, and the choice of phosphine ligand can influence the reaction's efficiency and selectivity.

Aryl HalideAlkeneProductYield (%)Reference
IodobenzeneStyreneStilbeneHigh sctunisie.org
BromobenzeneStyreneStilbeneModerate beilstein-journals.org
4-BromoacetophenoneStyrene4-AcetylstilbeneGood researchgate.net

Suzuki Coupling: The Suzuki coupling is a versatile reaction that couples an organoboron compound with an organic halide or triflate. A highly efficient catalytic system consisting of a palladium source and tri(o-tolyl)phosphine has been identified for the coupling of propargylic carbonates with various organoboronic acids at room temperature, demonstrating excellent chirality transfer. nih.gov

Organic HalideBoronic AcidProductYield (%)Reference
Aryl bromidePhenylboronic acidBiphenylGood researchgate.net
Propargylic carbonateArylboronic acidAllenylareneHigh nih.gov
Vinyl halidePhenylboronic acidStyrene derivativeGood organic-chemistry.org

Carbon-Heteroatom (C-N, C-O, C-S) Bond Forming Reactions

Bis(tri-o-tolylphosphine)palladium(0) and its associated ligand have demonstrated utility in the formation of bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur.

Carbon-Nitrogen (C-N) Bond Formation: As detailed in the Buchwald-Hartwig amination section (6.1.6), this catalyst system was foundational in the development of palladium-catalyzed C-N bond formation. It is particularly effective for the coupling of secondary amines with aryl halides. wikipedia.org

Carbon-Oxygen (C-O) Bond Formation: Palladium-catalyzed C-O bond formation provides a powerful method for the synthesis of diaryl ethers. While various specialized ligands have been developed for this transformation, early systems demonstrated the feasibility of this coupling. The reaction of aryl bromides and chlorides with phenols can be achieved using a palladium catalyst, with the ligand playing a critical role in the reaction's success. rsc.orgorganic-chemistry.org

Aryl HalidePhenolProductYield (%)Reference
Aryl bromidePhenolDiaryl etherGood to Excellent rsc.org
Aryl chloridePhenolDiaryl etherGood to Excellent rsc.org
4-BromotoluenePhenol4-Methylphenyl phenyl etherHigh researchgate.net

Carbon-Sulfur (C-S) Bond Formation: The formation of aryl thioethers through palladium-catalyzed C-S coupling is an important transformation. Mechanistic studies have shown that the reaction of arylpalladium halide complexes with thiols in the presence of tri(o-tolyl)phosphine leads to the formation of the desired thioether and the regeneration of a palladium(0) species stabilized by the phosphine ligand. nih.gov

Aryl HalideThiolProductYield (%)Reference
Aryl iodideThiophenolDiphenyl sulfideHigh researchgate.netnih.gov
Aryl bromideThiophenolDiphenyl sulfideGood nih.gov
4-Bromotoluene4-Methoxythiophenol4-Methoxy-4'-methyl-diphenyl sulfide88 sctunisie.org

Insufficient Information to Generate Requested Article on Bis(tri-o-tolylphosphine)palladium(0)

Following a comprehensive series of targeted searches, it has been determined that there is insufficient publicly available scientific literature to generate the detailed and specific article requested on the applications of Bis(tri-o-tolylphosphine)palladium(0) in advanced organic synthesis, precisely following the provided outline.

While general information on palladium-catalyzed carbonylation and isotopic labeling reactions is abundant, specific research findings, detailed examples, and data directly pertaining to the use of Bis(tri-o-tolylphosphine)palladium(0) in the following mandated sections are not adequately available:

Specialty Applications in Isotopic Labeling Synthesis

Palladium-Mediated Formylation for PET Tracers:Similarly, research on palladium-mediated formylation for the synthesis of PET tracers using [11C]CO does not specifically highlight the application of Bis(tri-o-tolylphosphine)palladium(0).

The strict adherence to the provided outline and the focus solely on Bis(tri-o-tolylphosphine)palladium(0) cannot be fulfilled without substantial scientific evidence and detailed research findings that are currently not present in the public domain. To produce an article of the requested depth and accuracy, further primary research on the specific catalytic applications of this compound would be required.

Therefore, the generation of the requested article is not possible at this time due to the lack of specific and verifiable information in the scientific literature.

Advanced Methodologies and Future Research Directions

Immobilization of Bis(tri-o-tolylphosphine)palladium(0) Catalysts

The transition from homogeneous to heterogeneous catalysis through the immobilization of catalysts like bis(tri-o-tolylphosphine)palladium(0) is a critical area of research aimed at enhancing sustainability and process efficiency. By anchoring the active palladium complex to a solid support, chemists can combine the high selectivity and activity of homogeneous systems with the practical benefits of heterogeneous catalysts, namely easy separation from the product stream and the potential for recycling. rsc.org

Several classes of materials have been successfully employed as supports for palladium-phosphine complexes. Porous organic polymers (POPs) and metal-organic frameworks (MOFs) containing phosphine (B1218219) functional groups have emerged as particularly effective scaffolds. rsc.org These materials offer high surface areas and tunable pore sizes, creating a defined microenvironment that can stabilize the catalytic species. For instance, phosphine-containing MOFs can act as macroligands, creating molecularly defined, heterogeneous catalysts that can stabilize high-energy species not typically stable in solution. rsc.org Similarly, microporous organic polymers with diphosphine derivatives have been used to anchor palladium acetate (B1210297), creating highly efficient and recyclable catalysts for Suzuki-Miyaura coupling reactions conducted in environmentally friendly solvents.

Zeolites represent another important class of support materials. Zeolite β, for example, has been used to immobilize bis(triphenylphosphine)palladium(II) dichloride. The study found that the complex remained largely intact on the zeolite support and exhibited higher activity for allylic alkylation compared to its homogeneous counterpart, with the added benefit of being recyclable. digitellinc.com The interaction is thought to involve the phosphine ligands being inserted into the zeolite pores near the external surface, effectively anchoring the complex. digitellinc.com

The table below summarizes various support strategies applicable to palladium-phosphine catalysts, showcasing their utility in different chemical transformations.

Support MaterialCatalyst TypeTypical ApplicationKey Advantages
Porous Organic Polymers (POPs)Diphosphine-Palladium ComplexSuzuki-Miyaura CouplingHigh efficiency, good recyclability, low metal leaching.
Metal-Organic Frameworks (MOFs)Phosphine-Metal ComplexSuzuki-Miyaura & Heck CouplingMolecularly defined sites, stabilization of active species. rsc.orgrsc.org
Zeolite βPalladium-Triphenylphosphine ComplexAllylic AlkylationEnhanced activity, catalyst recyclability. digitellinc.com
Polymeric LigandsPolyisobutylene-bound PhosphineCross-Coupling ReactionsReduced palladium leaching, high recovery rate (99.88%). rsc.org

Flow Chemistry Applications with Bis(tri-o-tolylphosphine)palladium(0)

Flow chemistry, utilizing continuous-flow reactors, presents a powerful methodology for organic synthesis, offering superior control over reaction parameters, enhanced safety, and scalability. The integration of immobilized palladium-phosphine catalysts, such as derivatives of bis(tri-o-tolylphosphine)palladium(0), into these systems is a key enabler for modern, efficient chemical manufacturing. digitellinc.commdpi.com

In a typical flow chemistry setup, a solid-supported catalyst is packed into a column or cartridge, forming a packed-bed reactor. A solution containing the reactants is then continuously pumped through this reactor. This configuration allows for precise control over residence time, temperature, and pressure, leading to optimized yields and reduced side-product formation. The use of immobilized catalysts is crucial as it prevents the catalyst from being washed out with the product stream, enabling long-term, continuous operation. digitellinc.comunibo.it

This methodology has been extensively applied to various palladium-catalyzed cross-coupling reactions. For example, immobilized tetrakis(triphenylphosphine)palladium(0) has been used in packed-bed reactors for Suzuki–Miyaura reactions, achieving comparable yields to batch processes in a fraction of the time. chemicalprocessing.com Silica-supported catalysts with bulky phosphine ligands have also demonstrated success in continuous-flow Suzuki couplings. unibo.it The benefits of this approach include not only catalyst recycling but also easier product isolation, as the removal of toxic metal residues and phosphine ligands from the final product is greatly simplified. unibo.it

Integration with Machine Learning and AI in Catalyst Discovery

The discovery of novel catalysts with enhanced activity and selectivity is traditionally a resource-intensive process reliant on extensive experimentation and chemical intuition. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enabling data-driven approaches to catalyst design. unibo.itnih.gov This is particularly relevant for palladium catalysis, where the performance of the complex is highly dependent on the steric and electronic properties of its ligands, such as tri-o-tolylphosphine (B155546).

Machine learning models can be trained on large datasets generated from high-throughput experimentation (HTE) or computational chemistry methods like Density Functional Theory (DFT). mdpi.comrsc.org These models can identify complex relationships between a ligand's structure and the resulting catalyst's performance. For instance, a deep learning model has been developed to predict the binding energy between a phosphine ligand and a palladium center—a key indicator of suitability for Suzuki cross-coupling—based solely on the ligand's string representation (SMILES). mdpi.comrsc.org Such predictive models allow for the rapid in silico screening of vast virtual libraries of potential phosphine ligands, filtering out unpromising candidates and prioritizing those with the highest predicted activity for synthesis and experimental validation. rsc.org

Beyond screening existing compounds, AI is also being used for the de novo design of catalysts. Generative models, such as variational autoencoders (VAEs), can learn the underlying features of effective catalysts from a training dataset and then generate novel molecular structures that are predicted to be highly efficient. mdpi.comrsc.org This approach accelerates the discovery of new, high-performance phosphine ligands that might not be conceived through traditional design strategies, thereby speeding up the development of next-generation catalysts for cross-coupling reactions.

Sustainable and Green Chemistry Approaches in Palladium Catalysis

The principles of green chemistry are increasingly guiding the development of new catalytic processes to minimize environmental impact. In palladium catalysis, this involves a multi-faceted approach focused on reducing waste, using safer solvents, improving energy efficiency, and ensuring the responsible use of the precious metal catalyst. rsc.org

A cornerstone of sustainable palladium catalysis is the ability to recycle the catalyst. As discussed previously, immobilizing palladium-phosphine complexes on solid supports is a primary strategy to prevent the loss of the expensive and toxic metal, allowing it to be recovered and reused for multiple reaction cycles. rsc.orgmdpi.com This approach significantly reduces both cost and the environmental burden associated with palladium waste. unibo.it

The replacement of conventional, often hazardous, organic solvents is another critical goal. rsc.org Significant research has focused on adapting palladium-catalyzed reactions to greener media. Water is an ideal green solvent, and its use has been made possible by designing water-soluble phosphine ligands, typically by incorporating hydrophilic groups like sulfonates. digitellinc.comrsc.org This allows reactions such as Suzuki, Heck, and Sonogashira couplings to be performed in aqueous systems. rsc.org Other sustainable solvents, including bio-derived options like glycerol (B35011) and 2-methyltetrahydrofuran (B130290) (2MeTHF), have also been successfully employed for various palladium-catalyzed transformations. electronicsandbooks.comacs.org

Further green chemistry strategies include:

Developing catalysts with very high activity: This allows for extremely low catalyst loadings (measured in parts per million), reducing the total amount of palladium needed for a transformation. chemicalprocessing.com

Utilizing sustainable resources: This includes the synthesis of palladium nanoparticles using green methods, such as employing plant extracts as reducing agents, which avoids the use of harsh chemicals. nih.govacs.org

These approaches, when combined, contribute to the development of palladium-catalyzed reactions that are not only powerful and versatile but also environmentally responsible.

Q & A

Q. How is Bis(tri-o-tolylphosphine)palladium(0) synthesized and characterized in academic research?

Methodological Answer: The synthesis typically involves reducing a palladium(II) precursor (e.g., PdCl₂) in the presence of tri-o-tolylphosphine ligands under inert conditions to prevent oxidation. For example, analogous procedures use degassed toluene and potassium tert-butoxide as a base to facilitate ligand coordination . Characterization employs:

  • Chelometric titration to confirm purity (>98%) .
  • X-ray crystallography to verify the zero-oxidation state and ligand geometry.
  • ¹H/³¹P NMR spectroscopy to assess ligand exchange dynamics and stability.
    Storage under inert gas (e.g., argon) at 0–6°C is critical to preserve reactivity due to air sensitivity .

Q. What role does Bis(tri-o-tolylphosphine)palladium(0) play in cross-coupling reactions?

Methodological Answer: This catalyst is widely used in Buchwald-Hartwig amination and Suzuki-Miyaura couplings due to its electron-rich phosphine ligands, which stabilize the palladium center and enhance oxidative addition rates. Key considerations include:

  • Ligand-to-metal ratio : A 2:1 (ligand:Pd) ratio optimizes catalytic activity .
  • Solvent selection : Degassed toluene or THF minimizes side reactions from oxygen or moisture .
  • Substrate scope : Bulky o-tolyl groups may limit reactivity with sterically hindered substrates, necessitating ligand modification .

Advanced Research Questions

Q. How do steric and electronic properties of tri-o-tolylphosphine ligands influence catalytic efficiency in palladium-mediated reactions?

Methodological Answer:

  • Steric effects : The ortho-methyl groups increase ligand bulk, reducing Pd–Pd aggregation but potentially slowing transmetallation steps. Comparative studies with less bulky ligands (e.g., triphenylphosphine) show reduced yields for sterically demanding substrates .
  • Electronic effects : The electron-donating methyl groups enhance electron density at Pd, accelerating oxidative addition but potentially slowing reductive elimination. Electrochemical studies (cyclic voltammetry) and DFT calculations are recommended to quantify these effects .

Q. How can researchers address discrepancies in reported catalytic activity of Bis(tri-o-tolylphosphine)palladium(0) across studies?

Methodological Answer:

  • Control experiments : Replicate reactions under standardized conditions (e.g., inert atmosphere, solvent purity) to isolate variables .
  • Ligand purity analysis : Use HPLC or mass spectrometry to detect trace impurities (e.g., oxidized phosphine species) that may deactivate the catalyst .
  • Data triangulation : Compare results with alternative catalysts (e.g., Pd(PPh₃)₄) to identify systemic errors in substrate compatibility or reaction monitoring .

Q. What strategies improve the stability of Bis(tri-o-tolylphosphine)palladium(0) in long-term catalytic cycles?

Methodological Answer:

  • Additive screening : Introduce stabilizing agents like quinones or silver salts to scavenge reactive intermediates .
  • In situ ligand exchange : Replace tri-o-tolylphosphine with more robust ligands (e.g., tri-tert-butylphosphine) during prolonged reactions to maintain activity .
  • Operando spectroscopy : Use UV-vis or IR spectroscopy to monitor Pd(0) → Pd(II) oxidation in real time and adjust reaction conditions dynamically .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate ligand leaching in Bis(tri-o-tolylphosphine)palladium(0)-catalyzed reactions?

Methodological Answer:

  • ICP-MS analysis : Quantify palladium content in post-reaction mixtures to detect leaching .
  • Mercury poisoning tests : Introduce Hg(0) to quench heterogeneous Pd species; residual activity indicates homogeneous catalysis .
  • Ligand stability assays : Use ³¹P NMR to track phosphine oxidation products (e.g., phosphine oxides) during catalysis .

Q. What are common pitfalls in interpreting kinetic data for reactions involving Bis(tri-o-tolylphosphine)palladium(0)?

Methodological Answer:

  • Neglecting induction periods : Pre-catalyst activation (e.g., reduction of Pd(II) impurities) may delay observable reactivity. Use pre-reduced catalysts or conduct induction period studies .
  • Overlooking solvent effects : Polar solvents (e.g., DMF) may stabilize charged intermediates, altering rate laws. Compare kinetics in solvents with varying dielectric constants .
  • Incomplete mass balance : Side reactions (e.g., proto-dehalogenation) can skew yield calculations. Use GC-MS or LC-HRMS to identify byproducts .

Research Validation & Reproducibility

Q. How can researchers ensure reproducibility when using air-sensitive Bis(tri-o-tolylphosphine)palladium(0)?

Methodological Answer:

  • Strict inert conditions : Use Schlenk lines or gloveboxes for catalyst handling and reaction setup .
  • Batch consistency : Validate catalyst purity across synthesis batches via elemental analysis and XRD .
  • Collaborative validation : Share protocols with independent labs to confirm reproducibility, as recommended by FINER criteria .

What frameworks guide the formulation of rigorous research questions for studying this catalyst?

Methodological Answer:

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "How does ligand steric bulk affect enantioselectivity in asymmetric catalysis?" .
  • PICO framework : Define Population (catalyst), Intervention (ligand modification), Comparison (alternative ligands), and Outcomes (yield, selectivity) .

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